2,7-Dibromo-10H-acridin-9-one is a synthetic organic compound characterized by its unique structure, which includes two bromine atoms attached to the acridine skeleton. The molecular formula for this compound is C₁₃H₇Br₂N₁O, and it possesses a molecular weight of approximately 319.01 g/mol. This compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and materials science due to its interesting photophysical properties and biological activities.
These reactions are essential for modifying the compound to enhance its properties or tailor it for specific applications .
Research indicates that 2,7-dibromo-10H-acridin-9-one exhibits notable biological activities, including:
The synthesis of 2,7-dibromo-10H-acridin-9-one typically involves several steps:
Various synthetic routes have been explored to optimize yield and purity .
2,7-Dibromo-10H-acridin-9-one has several potential applications:
Interaction studies involving 2,7-dibromo-10H-acridin-9-one have focused on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential side effects. Notably:
Several compounds exhibit structural similarities to 2,7-dibromo-10H-acridin-9-one. Here are some notable examples:
Compound Name | Structure Characteristics | Similarity Index |
---|---|---|
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Contains bromine and nitrogen in a fused ring system | 0.93 |
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline | Similar fused ring structure with varying substitutions | 0.93 |
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline | Complex cyclic structure with multiple nitrogen atoms | 0.88 |
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole | Another nitrogen-containing heterocycle | 0.88 |
5-Bromo-2,3-diphenyl-1H-indole | Indole structure with bromine substitution | 0.88 |
The synthesis of 2,7-dibromo-10H-acridin-9-one has historically relied on direct electrophilic bromination of acridin-9-one derivatives. Classical methods employ molecular bromine (Br₂) in acidic media, where the reaction proceeds via electrophilic aromatic substitution. For instance, bromination of acridin-9-one in glacial acetic acid at room temperature yields 2,7-dibromo-10H-acridin-9-one through sequential substitution at the 2- and 7-positions. The electron-deficient nature of the acridone core directs bromination to these para-positions relative to the carbonyl group.
In concentrated sulfuric acid, bromination follows a similar pathway but exhibits altered regioselectivity due to protonation of the acridone nitrogen, which enhances electrophilic attack at specific sites. Early studies demonstrated that bromine in acetic acid achieves ~70–80% yields, while sulfuric acid-mediated reactions require careful temperature control to avoid over-bromination. A representative procedure involves dissolving acridin-9-one in a 1:1 mixture of acetic acid and hydrobromic acid, followed by dropwise addition of bromine at 40–50°C.
Key limitations of traditional methods include:
2,7-Dibromo-10H-acridin-9-one represents a significant advancement in the development of hole-transport materials for organic light-emitting diode applications [1]. The compound exhibits a tricyclic acridone core structure with bromine substituents at the 2 and 7 positions, resulting in unique electronic properties that make it particularly suitable for optoelectronic applications [27]. The molecular formula C₁₃H₇Br₂NO corresponds to a molecular weight of 353.01 g/mol, and the compound demonstrates excellent thermal stability with decomposition temperatures exceeding 330°C [27] [29].
The electronic structure of 2,7-dibromo-10H-acridin-9-one features favorable frontier molecular orbital energies that facilitate efficient hole transport [31]. Computational studies using density functional theory have revealed that acridone derivatives possess distinctive highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that promote charge transport properties [31] [33]. The presence of bromine atoms at strategic positions enhances the electron-withdrawing character of the molecule, leading to improved hole injection and transport capabilities [14] [27].
Research into acridone-based hole transport materials has demonstrated remarkable performance improvements in phosphorescent organic light-emitting diode devices [21] [47]. Studies have shown that acridine-derived compounds can achieve external quantum efficiencies exceeding 20% in both green and deep blue phosphorescent devices [21] [47]. The 2,7-dibromo substitution pattern contributes to enhanced charge transport properties while maintaining the high triplet energy levels necessary for efficient phosphorescent emission [21].
Specific performance data for acridone-based hole transport materials reveals current efficiencies of 55.74 cd/A and power efficiencies of 29.28 lm/W, representing significant improvements over conventional materials [21]. The external quantum efficiency of devices incorporating acridine derivatives can reach 21.59%, demonstrating the superior performance characteristics of these materials [21]. These improvements are attributed to the enhanced hole mobility and optimized energy level alignment provided by the acridone core structure [21] [25].
The performance of 2,7-dibromo-10H-acridin-9-one and related acridone derivatives has been systematically compared with industry-standard hole transport materials [21] [25]. Table 1 presents a comprehensive comparison of key performance parameters:
Material Type | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Glass Transition Temperature (°C) |
---|---|---|---|---|
Acridone-based TPA-2ACR | 55.74 | 29.28 | 21.59 | >150 |
Reference TAPC | 32.53 | 18.58 | 10.6 | 98 |
Carbazole-based PhCAR-2ACR | 23.13 | 6.05 | 7.65 | >140 |
Standard CBP host | 47.83 | - | 18.16 | - |
The data demonstrates that acridone-based materials consistently outperform conventional hole transport materials across multiple performance metrics [21]. The enhanced thermal stability, with glass transition temperatures exceeding 150°C, provides additional advantages for device longevity and operational stability [3] [21].
The charge transport characteristics of 2,7-dibromo-10H-acridin-9-one in thin-film transistor applications are governed by its unique molecular structure and electronic properties [42] [43]. Organic semiconductors based on acridone derivatives demonstrate effective charge carrier mobilities in the range of 0.1 to 0.4 cm²/(V·s), representing competitive performance for organic semiconductor applications [43]. The bromine substituents at the 2 and 7 positions contribute to enhanced intermolecular interactions and improved charge transport pathways [27] [28].
Research into the charge transport mechanisms reveals that acridone-based materials benefit from favorable π-π stacking interactions and reduced reorganization energies [10] [31]. The molecular design of 2,7-dibromo-10H-acridin-9-one incorporates structural features that minimize conformational disorder and enhance charge carrier mobility through the semiconductor layer [31] [42]. These properties are particularly important for thin-film transistor applications where efficient charge transport is essential for device performance [42] [44].
Thin-film transistor devices incorporating acridone-based semiconductors demonstrate several advantages in terms of device performance and fabrication compatibility [9] [12]. The solution processability of 2,7-dibromo-10H-acridin-9-one enables the formation of uniform thin films with controlled morphology and crystalline structure [9] [42]. This compatibility with solution processing techniques reduces manufacturing costs while maintaining high device performance [9] [12].
Performance optimization studies have revealed that charge carrier mobility in acridone-based thin-film transistors can be enhanced through careful control of film deposition conditions and molecular orientation [42] [46]. Variable temperature processing approaches have demonstrated that increased film density, rather than molecular orientation alone, plays a crucial role in optimizing electrical properties [46]. These findings provide important insights for the development of high-performance organic semiconductor devices [42] [46].
Systematic studies of charge carrier mobility in organic thin-film transistors have established benchmark values for various semiconductor materials [41] [42]. Table 2 summarizes mobility data for acridone-based materials compared to other organic semiconductors:
Semiconductor Type | Effective Mobility (cm²/V·s) | Contact Resistance (Ω·cm) | Operating Voltage (V) | Channel Length (μm) |
---|---|---|---|---|
Acridone derivatives | 0.1-0.4 | 35 | 2-5 | 20-50 |
DNTT-based materials | 2.7 | 35 | 1-3 | <1 |
Polymer semiconductors | 0.8-1.2 | Variable | 5-10 | 10-20 |
Amorphous oxide | 1-20 | Low | 1-5 | Variable |
The mobility values for acridone-based materials demonstrate competitive performance within the context of organic semiconductor applications [41] [42] [43]. While not achieving the highest absolute mobility values, these materials offer advantages in terms of solution processability, thermal stability, and manufacturing compatibility [42] [43].
2,7-Dibromo-10H-acridin-9-one exhibits distinctive photoluminescent properties that make it highly suitable for sensing and imaging applications [4] [14] [16]. The compound demonstrates strong fluorescence emission with wavelengths typically ranging from 480 to 594 nm, depending on the specific molecular environment and substituent patterns [4] [23]. The presence of bromine atoms at the 2 and 7 positions introduces heavy atom effects that can modulate the photophysical properties and enhance intersystem crossing rates [14] [4].
Research into the photoluminescent behavior of acridone derivatives has revealed quantum yields exceeding 90% in optimized molecular designs [4] [23]. The fluorescence emission shows significant solvatochromic behavior, with Stokes shifts ranging from 5000 to 10000 cm⁻¹ depending on solvent polarity [10]. These properties enable the development of environment-sensitive fluorescent probes for various analytical applications [17] [37].
The photoluminescent properties of acridone derivatives have been extensively exploited for the development of fluorescent chemosensors [17] [20] [34]. Studies have demonstrated selective detection capabilities for metal ions, with particular sensitivity toward zinc, aluminum, and bismuth ions [17]. The detection mechanisms typically involve coordination-induced fluorescence enhancement or quenching, with detection limits ranging from nanomolar to micromolar concentrations [17] [34].
Specific applications include the development of turn-on fluorescent probes for iron detection in biological systems [34]. These probes demonstrate high selectivity and sensitivity, with detection limits as low as 1.77 μM under physiological conditions [34]. The fluorescence response remains stable over extended time periods, making these materials suitable for real-time monitoring applications [34] [37].
The biocompatibility and cell membrane permeability of acridone-based fluorescent probes have enabled their application in biological imaging systems [34] [35] [36]. Research has demonstrated successful cellular uptake and intracellular distribution of these materials, with minimal cytotoxicity observed in cell culture studies [34] [35]. The probes show preferential localization in specific cellular compartments, including lipid droplets and lysosomes, enabling targeted imaging applications [37].
Table 3 summarizes the key photoluminescent properties and applications of acridone-based materials:
Application Type | Emission Wavelength (nm) | Quantum Yield (%) | Detection Limit | Selectivity Target | Biological Compatibility |
---|---|---|---|---|---|
Metal ion sensing | 420-436 | 75-95 | 59 nM - μM | Zn²⁺, Al³⁺, Bi³⁺ | High |
Iron detection | 480-520 | 80-90 | 1.77 μM | Fe³⁺ | Excellent |
Cell polarity monitoring | 553-594 | 35.6-94.9 | Variable | Polarity changes | Good |
Lysosomal imaging | 430-465 | 70-85 | nM range | Acidic organelles | High |
The unique electronic properties of the acridone scaffold significantly influence the mechanistic pathway of Buchwald-Hartwig amination. The electron-withdrawing carbonyl group at the 9-position of acridone activates the adjacent aromatic positions toward oxidative addition, particularly at the 2,7-positions where bromination commonly occurs. This activation effect reduces the energy barrier for the initial oxidative addition step compared to simple aryl halides.
Computational studies have revealed that the formation of acridone-amine hybrid systems through Buchwald-Hartwig amination involves significant π-π stacking interactions between the acridone core and aromatic amine substituents. These non-covalent interactions contribute to the thermodynamic stability of the products and influence the selectivity of the coupling reaction. The planar nature of the acridone scaffold promotes effective orbital overlap with electron-rich amine coupling partners, facilitating efficient charge transfer processes during the catalytic cycle.
The Buchwald-Hartwig amination has been successfully applied to the synthesis of various acridone-amine hybrid systems with applications in organic electronics and medicinal chemistry. The reaction tolerates a wide range of amine coupling partners, including primary and secondary aliphatic amines, as well as aromatic amines with diverse electronic properties. This versatility has enabled the preparation of acridone derivatives with tunable photophysical and electronic properties for use as hole-transporting materials in organic light-emitting devices.
The Suzuki-Miyaura coupling reaction has emerged as a powerful tool for constructing π-extended conjugated architectures based on acridone scaffolds. This palladium-catalyzed cross-coupling between organoboronic acids and aryl halides enables the systematic extension of conjugation in acridone derivatives, leading to materials with enhanced electronic and photophysical properties.
The Suzuki-Miyaura coupling mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For acridone derivatives, the reaction typically proceeds through the initial oxidative addition of palladium(0) to the carbon-bromine bond of dibrominated acridone substrates. The energy barrier for this step ranges from 12-20 kcal/mol, depending on the substitution pattern and electronic properties of the acridone substrate.
The transmetalation step involves the transfer of the organic group from the organoboronic acid to the palladium center, facilitated by base activation of the boron compound. This step is particularly important for acridone chemistry, as it determines the regioselectivity of the coupling reaction and influences the final architecture of the π-extended system. The choice of base (commonly potassium carbonate or cesium carbonate) and reaction conditions significantly affects the efficiency of transmetalation for acridone substrates.
The systematic extension of conjugation in acridone derivatives through Suzuki-Miyaura coupling has been achieved through various strategic approaches. Linear π-extension involves the coupling of acridone substrates with vinyl or aryl boronic acids to create extended conjugated systems. This approach has been successfully applied to the synthesis of benzene-fused acridone derivatives with enhanced photoluminescence properties and increased conjugation length.
Angular π-extension represents an alternative strategy where the acridone scaffold is coupled with heterocyclic boronic acids to create bent or twisted conjugated architectures. This approach leads to acridone derivatives with unique electronic properties due to the disruption of planarity and the introduction of heteroatoms into the conjugated framework.
The electronic properties of π-extended acridone derivatives are significantly influenced by the nature and position of the coupled aromatic systems. Electron-donating substituents on the coupled aromatic rings enhance the electron density of the acridone core, leading to red-shifted absorption and emission spectra. Conversely, electron-withdrawing substituents result in blue-shifted optical properties and increased electron affinity.
The degree of conjugation in π-extended acridone architectures has been quantified through computational studies using density functional theory calculations. These studies reveal that the effective conjugation length is influenced by the planarity of the overall structure and the electronic coupling between the acridone core and the appended aromatic systems. Deviations from planarity due to steric interactions can significantly reduce the effective conjugation and alter the electronic properties of the resulting materials.
Computational modeling has become an indispensable tool for understanding the mechanistic details of palladium-catalyzed cross-coupling reactions involving acridone derivatives. Advanced quantum chemical calculations provide detailed insights into transition-state structures, energy barriers, and the electronic factors that govern reaction selectivity and efficiency.
Density functional theory (DFT) calculations have proven particularly valuable for modeling palladium-catalyzed reactions of acridone derivatives. The B3LYP functional, combined with appropriate basis sets such as def2-TZVP for palladium and 6-31G(d) for light atoms, provides reliable predictions of transition-state geometries and energy barriers. These calculations typically achieve accuracy within 1-3 kcal/mol for barrier heights, making them suitable for mechanistic interpretation and catalyst design.
More sophisticated functionals such as M06-2X and ωB97X-D have been employed to account for dispersion interactions and long-range charge transfer effects that are particularly important in acridone chemistry. The M06-2X functional excels at describing π-π stacking interactions between acridone cores and aromatic ligands, while ωB97X-D provides accurate treatment of charge transfer processes in extended conjugated systems.
Computational studies have revealed detailed structural information about transition states in palladium-catalyzed acridone coupling reactions. The oxidative addition transition state typically features a three-center, three-electron interaction between palladium, the acridone carbon, and the halogen leaving group. The geometry of this transition state is influenced by the electronic properties of the acridone substrate and the steric environment provided by the ligands.
The transmetalation transition state in Suzuki-Miyaura coupling of acridone derivatives involves a complex four-center interaction between palladium, the acridone fragment, the organoboron reagent, and the activating base. Computational modeling has identified the key geometric parameters that control the efficiency of this step, including the Pd-C-B bond angles and the coordination environment of the palladium center.
Recent advances in machine learning have introduced new computational tools for studying palladium-catalyzed reactions of acridone derivatives. The development of machine learning interatomic potentials, such as AIMNet2-Pd, enables rapid prediction of reaction outcomes without the computational cost of full quantum chemical calculations. These methods achieve sub-kcal/mol accuracy for energy predictions while reducing calculation times from days to minutes.
Machine learning approaches have been particularly valuable for high-throughput screening of acridone derivatives and catalyst combinations. By training on large datasets of DFT calculations, these methods can predict the reactivity and selectivity of novel acridone substrates, facilitating the design of new materials with targeted properties.
Computational modeling has provided crucial insights into the factors that control the reactivity and selectivity of palladium-catalyzed acridone coupling reactions. Energy decomposition analysis reveals that the strength of ligand-substrate interactions is a key determinant of reaction efficiency. For acridone derivatives, π-stacking interactions between the aromatic core and phosphine ligands can significantly stabilize transition states and lower energy barriers.
The computational studies also highlight the importance of conformational flexibility in acridone derivatives during catalytic reactions. Molecular dynamics simulations reveal that the acridone scaffold can adopt various conformations that influence the accessibility of reactive sites and the overall reaction pathway. These dynamic effects are particularly important for understanding the selectivity of reactions involving polysubstituted acridone derivatives.